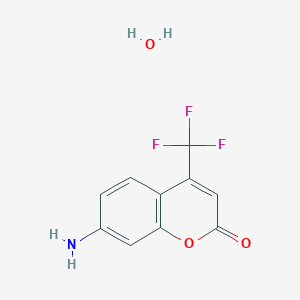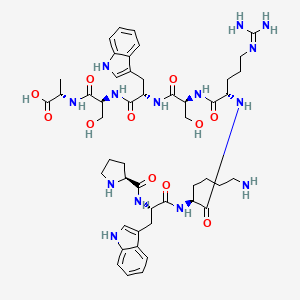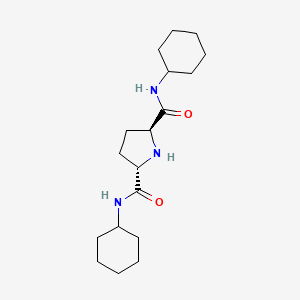
(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide is a chiral compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring two cyclohexyl groups attached to a pyrrolidine ring, makes it an interesting subject for research and practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide typically involves the reaction of pyrrolidine-2,5-dicarboxylic acid with dicyclohexylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include inhibition of enzyme-substrate interactions or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5S)-5-Carboxymethylproline: Another chiral compound with similar structural features.
(2S,5S)-Methionine sulfoximine: Known for its role as an enzyme inhibitor.
(2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic acid: Shares the pyrrolidine core structure.
Uniqueness
(2S,5S)-N~2~,N~5~-Dicyclohexylpyrrolidine-2,5-dicarboxamide stands out due to its dual cyclohexyl groups, which impart unique steric and electronic properties. These features make it particularly effective in applications requiring chiral discrimination and stability under various conditions.
Propiedades
Número CAS |
361483-74-1 |
|---|---|
Fórmula molecular |
C18H31N3O2 |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
(2S,5S)-2-N,5-N-dicyclohexylpyrrolidine-2,5-dicarboxamide |
InChI |
InChI=1S/C18H31N3O2/c22-17(19-13-7-3-1-4-8-13)15-11-12-16(21-15)18(23)20-14-9-5-2-6-10-14/h13-16,21H,1-12H2,(H,19,22)(H,20,23)/t15-,16-/m0/s1 |
Clave InChI |
MFLFUEBGUKYHHK-HOTGVXAUSA-N |
SMILES isomérico |
C1CCC(CC1)NC(=O)[C@@H]2CC[C@H](N2)C(=O)NC3CCCCC3 |
SMILES canónico |
C1CCC(CC1)NC(=O)C2CCC(N2)C(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
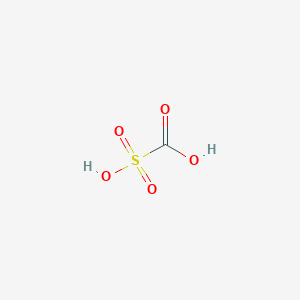
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
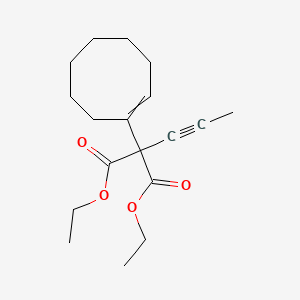
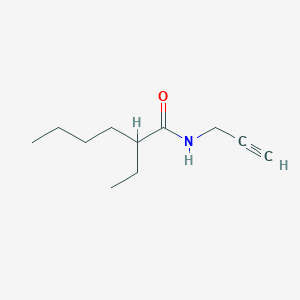
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
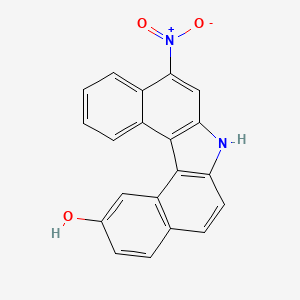
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
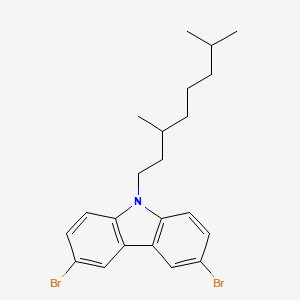
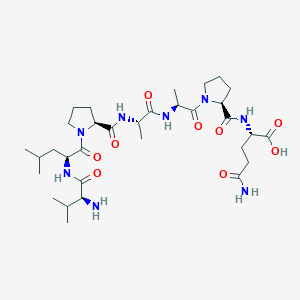
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)
